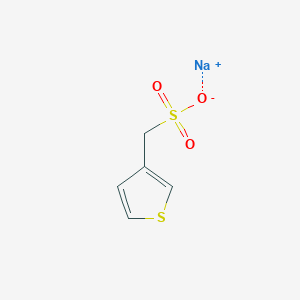

Sodium thiophen-3-ylmethanesulfonate

Description

Its structure combines a thiophene ring (substituted at the 3-position) with a methanesulfonate group, stabilized as a sodium salt. Key properties include solubility in polar solvents, thermal stability, and reactivity influenced by the sulfonate and thiophene moieties.

Properties

IUPAC Name |

sodium;thiophen-3-ylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-1-2-9-3-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFFXLYKPGZGPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation Method

One common method for preparing sodium thiophen-3-ylmethanesulfonate involves the direct sulfonation of thiophene derivatives. This process typically requires a strong sulfonating agent such as chlorosulfonic acid or fuming sulfuric acid. However, specific literature on the direct sulfonation of thiophen-3-ylmethane to form this compound is limited.

Synthesis via Thiophen-3-ylmethanol

A more feasible approach might involve the conversion of thiophen-3-ylmethanol into the corresponding sulfonate. This can be achieved through a two-step process:

- Chlorosulfonation : Thiophen-3-ylmethanol is first converted into its chlorosulfonate derivative using chlorosulfonic acid.

- Neutralization : The chlorosulfonate is then neutralized with sodium hydroxide to form this compound.

Alternative Routes

Other routes might involve the use of sulfonic acid derivatives or the oxidation of thiophen-3-ylmethylthiol to form the sulfonic acid, followed by neutralization with sodium hydroxide.

Analysis of Preparation Methods

| Method | Starting Material | Reagents | Yield | Notes |

|---|---|---|---|---|

| Direct Sulfonation | Thiophen-3-ylmethane | Chlorosulfonic acid or fuming sulfuric acid | Variable | Limited literature; requires strong sulfonating agents. |

| Via Thiophen-3-ylmethanol | Thiophen-3-ylmethanol | Chlorosulfonic acid, NaOH | Moderate to High | Two-step process; more controlled conditions. |

| Alternative Routes | Thiophen-3-ylmethylthiol | Oxidizing agents (e.g., H2O2), NaOH | Variable | Requires careful handling of thiol compounds. |

Research Findings

While specific research findings on the synthesis of this compound are scarce, general trends in sulfonate synthesis suggest that controlling reaction conditions (such as temperature and pH) is crucial for achieving high yields and purity. The choice of sulfonating agent and the presence of catalysts can also significantly impact the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Sodium thiophen-3-ylmethanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it to thiol or sulfide derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Thiophen-3-ylmethanesulfone.

Reduction: Thiophen-3-ylmethanethiol.

Substitution: Thiophen-3-ylmethane derivatives with various substituents.

Scientific Research Applications

Sodium thiophen-3-ylmethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiophene-based polymers and materials.

Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of sodium thiophen-3-ylmethanesulfonate involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity or interact with cellular receptors. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The thiophene ring can interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require analyzing structural analogs, such as:

- Sodium thiophen-2-ylmethanesulfonate : Positional isomerism at the thiophene ring may alter electronic properties and reactivity.

- Sodium benzylsulfonate : Aromatic benzene vs. thiophene rings affect electron delocalization and solubility.

- Potassium thiophen-3-ylmethanesulfonate : Counterion differences (Na⁺ vs. K⁺) influence solubility and ionic interactions.

Hypothetical Data Table (Example Structure)

| Compound | Solubility (g/100 mL) | Melting Point (°C) | pKa | Reactivity with Electrophiles |

|---|---|---|---|---|

| Sodium thiophen-3-ylmethanesulfonate | 45 (water) | 220–225 | ~2.5 | Moderate |

| Sodium thiophen-2-ylmethanesulfonate | 38 (water) | 210–215 | ~2.3 | High |

| Sodium benzylsulfonate | 28 (water) | 180–185 | ~1.8 | Low |

Research Findings and Challenges

- Synthetic Routes: Thiophen-3-ylmethanesulfonate derivatives may involve sulfonation of thiophene precursors or nucleophilic substitution reactions.

- focuses on sodium hyaluronate, a structurally unrelated polymer .

Biological Activity

Sodium thiophen-3-ylmethanesulfonate, also known as 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, which plays a crucial role in cellular signaling pathways associated with these biological effects.

Table 1: Summary of Biological Activities

| Biological Activity | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| GIRK Channel Activation | Modulates neuronal excitability |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The activation of GIRK channels is particularly significant as it can lead to hyperpolarization of neuronal membranes, thereby influencing neurotransmitter release and neuronal excitability.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various therapeutic areas:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

- Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in several cancer cell lines. The compound's ability to trigger programmed cell death was linked to the activation of caspases, which are essential for the apoptotic process.

- Neuroprotective Effects : Research indicated that the activation of GIRK channels by this compound could provide neuroprotective effects in models of neurodegeneration. This suggests a potential application in treating conditions such as epilepsy and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

This compound is part of a broader class of thiophene derivatives known for their diverse biological activities. A comparative analysis reveals that while many thiophene derivatives exhibit similar antimicrobial and anticancer properties, this compound's unique sulfone group imparts enhanced stability and specificity .

Table 2: Comparison with Other Thiophene Derivatives

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | G protein activation |

| 2-Octylthiophene | Anticancer | Used in anti-atherosclerotic agents |

| 2-Butyldithiophene | Antimicrobial | Metal complexing agent |

Q & A

Q. What are the recommended safety protocols for handling and storing Sodium thiophen-3-ylmethanesulfonate in laboratory settings?

this compound, like other sulfonated thiophene derivatives, requires stringent safety measures due to its potential flammability and toxicity. Key protocols include:

- Ventilation : Use fume hoods to minimize inhalation risks and prevent aerosol formation.

- Storage : Store in sealed, corrosion-resistant containers in cool, dry conditions away from ignition sources.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. In emergencies, use NIOSH-approved respirators with organic vapor cartridges.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves sulfonation of thiophene derivatives followed by neutralization. A representative approach includes:

- Sulfonation : React thiophen-3-ylmethane with chlorosulfonic acid under controlled temperatures (0–5°C).

- Neutralization : Add sodium hydroxide to the sulfonic acid intermediate to precipitate the sodium salt.

- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures. Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. How can researchers assess the purity of this compound?

Purity is evaluated using:

- NMR Spectroscopy : Compare - and -NMR spectra with literature data to detect impurities.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).

- Elemental Analysis : Verify stoichiometric ratios of C, H, S, and Na.

Discrepancies in elemental analysis (>0.3% deviation) warrant repeat synthesis or advanced purification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions often arise from polymorphism or solvent effects. Mitigation strategies include:

- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data. For crystalline samples, use X-ray crystallography (e.g., SHELXL software for refinement) to confirm bond lengths and angles .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to identify conformational discrepancies.

- Solvent Screening : Test solubility in polar (DMSO) and nonpolar (toluene) solvents to assess spectral consistency .

Q. What methodologies optimize the solubility of this compound for biological assays?

Solubility in aqueous buffers can be enhanced via:

- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain compound stability.

- Surfactant Addition : Incorporate nonionic surfactants (e.g., Tween-80) at concentrations below critical micelle levels.

- pH Adjustment : Dissolve in phosphate-buffered saline (PBS, pH 7.4) and validate stability via UV-vis spectroscopy over 24 hours .

Q. How should researchers design experiments to study the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Design considerations include:

- Catalyst Selection : Test Pd(PPh) or Pd(OAc) with ligands (e.g., XPhos) in inert atmospheres.

- Substrate Scope : Screen aryl halides and boronic acids to evaluate coupling efficiency.

- Reaction Monitoring : Use GC-MS or in-situ -NMR (if fluorinated substrates are used) to track progress. Optimize temperature (80–100°C) and solvent (toluene/ethanol) ratios .

Q. What experimental approaches assess the compound’s stability under varying conditions (e.g., temperature, pH)?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen.

- Accelerated Stability Studies : Incubate samples at 40°C/75% relative humidity for 4 weeks, analyzing degradation via HPLC.

- pH Stability : Dissolve in buffers (pH 2–12) and monitor sulfonate group integrity via FTIR .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines for method validation:

- Linearity : Prepare calibration curves (1–100 µg/mL) with R ≥ 0.995.

- Precision/Accuracy : Perform intra-day and inter-day assays (<5% RSD).

- Limit of Detection (LOD) : Determine via signal-to-noise ratio (3:1) in spiked samples.

- Matrix Effects : Test recovery rates in biological fluids (e.g., plasma) using standard addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.